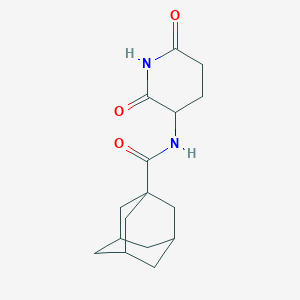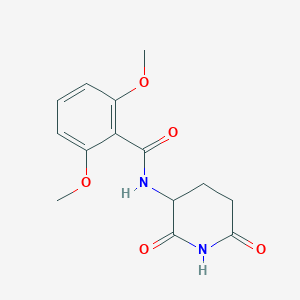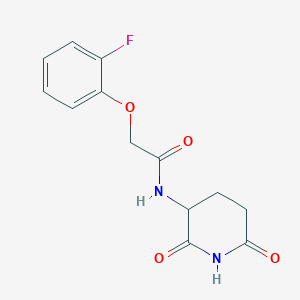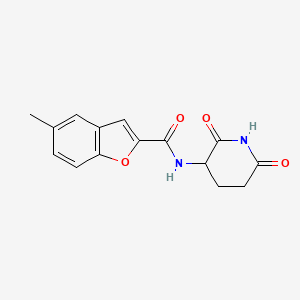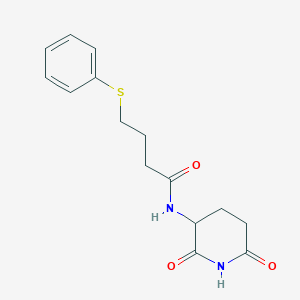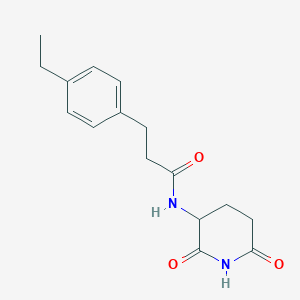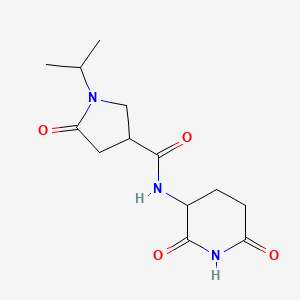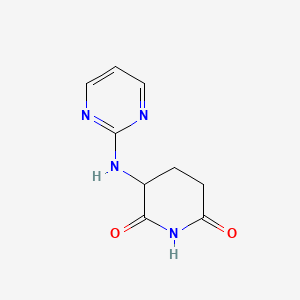
N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3) and has been investigated for its use in the treatment of various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In
作用机制
CP-690,550 inhibits N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, which is a tyrosine kinase that is involved in the signaling pathways of various cytokines, such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, CP-690,550 reduces the activation of these cytokines, which are involved in the pathogenesis of autoimmune disorders. This leads to a reduction in inflammation and an improvement in symptoms.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and improve symptoms in various animal models of autoimmune disorders. It has also been tested in clinical trials for its use in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these trials, CP-690,550 has been shown to be effective in reducing inflammation and improving symptoms. However, it has also been associated with some adverse effects, such as an increased risk of infections and malignancies.
实验室实验的优点和局限性
CP-690,550 is a potent inhibitor of N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide and has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and improving symptoms in various animal models of autoimmune disorders. However, it has also been associated with some adverse effects, such as an increased risk of infections and malignancies. In addition, the synthesis of CP-690,550 is complex and requires various chromatographic techniques to obtain the pure compound. This can make it difficult to obtain large quantities of the compound for preclinical and clinical studies.
未来方向
There are several future directions for the research on CP-690,550. One potential direction is the development of more selective N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide inhibitors that have fewer adverse effects. Another direction is the investigation of the potential use of CP-690,550 in the treatment of other autoimmune disorders, such as multiple sclerosis, lupus, and graft-versus-host disease. Additionally, the development of novel drug delivery systems for CP-690,550 could improve its efficacy and reduce its adverse effects. Finally, the investigation of the mechanism of action of CP-690,550 could lead to the discovery of new targets for the treatment of autoimmune disorders.
合成方法
The synthesis of CP-690,550 involves the reaction of cyclopropanesulfonamide with 2,6-dioxopiperidine in the presence of a base. The resulting product is then purified through various chromatographic techniques to obtain the pure compound. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
CP-690,550 has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, which plays a crucial role in the signaling pathways of various cytokines involved in autoimmune disorders. CP-690,550 has been investigated for its use in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been tested in preclinical studies for its potential use in the treatment of multiple sclerosis, lupus, and graft-versus-host disease.
属性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c11-7-4-3-6(8(12)9-7)10-15(13,14)5-1-2-5/h5-6,10H,1-4H2,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKXNIMVHVVHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582161.png)
